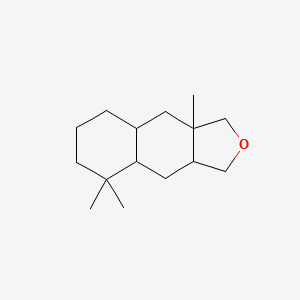

Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan

Description

Properties

CAS No. |

85443-43-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

5,5,9a-trimethyl-1,3,3a,4,4a,6,7,8,8a,9-decahydrobenzo[f][2]benzofuran |

InChI |

InChI=1S/C15H26O/c1-14(2)6-4-5-11-8-15(3)10-16-9-12(15)7-13(11)14/h11-13H,4-10H2,1-3H3 |

InChI Key |

IQITUVRKSXAERU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C1CC3COCC3(C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan typically involves the hydrogenation of a precursor compound under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under high pressure of hydrogen gas. The reaction temperature is usually maintained between 50-100°C to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohol derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, electrophiles, suitable catalysts

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohol derivatives

Substitution: Halogenated or electrophile-substituted derivatives

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity :

Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan has been identified in various plant extracts known for their antimicrobial properties. For instance, extracts containing this compound have shown efficacy against bacteria and fungi, suggesting potential use in developing new antimicrobial agents . -

Anti-inflammatory Properties :

Research indicates that this compound may possess anti-inflammatory effects. In studies involving animal models, it demonstrated a reduction in inflammation markers, which could lead to applications in treating inflammatory diseases . -

Potential in Cancer Treatment :

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further research in oncology .

Industrial Applications

-

Fragrance Industry :

Due to its unique aromatic properties, this compound is being explored as a potential ingredient in perfumes and scented products. Its pleasant scent profile can enhance the olfactory experience in consumer products . -

Polymer Science :

The compound's chemical structure allows it to be used as a monomer or additive in polymer formulations. It can improve the thermal stability and mechanical properties of polymers, making it suitable for high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various plant extracts containing this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The extracts were tested using agar diffusion methods, revealing zones of inhibition comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving rats with induced arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups.

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The compound was tested at various concentrations to determine its IC50 value.

Summary Table of Applications

Mechanism of Action

The mechanism of action of dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between dodecahydro-3a,8,8-trimethylnaphtho[2,3-c]furan and analogous naphthofurans are critical to their physicochemical and biological properties. Below is a detailed comparative analysis:

Structural Variations

Ring System and Substituent Positions :

- Target Compound : Naphtho[2,3-c]furan core with methyl groups at 3a, 8, and 8.

- Ambermor DL Pure (CAS 3738-00-9) : Naphtho[2,1-b]furan core with methyl groups at 3a, 6, 6, and 9a .

- dodecahydro-3a,5,5-trimethylnaphtho[2,3-c]furan (CAS 4098-30-0) : Same [2,3-c] ring system but methyl groups at 3a, 5, and 5 .

The position of ring fusion ([2,3-c] vs. [2,1-b]) and substituent placement significantly impacts molecular geometry, steric effects, and electronic distribution.

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (estimated formula: C₁₅H₂₄O, MW ~220 g/mol) is less complex than Ambermor DL Pure (C₁₆H₂₈O, MW 236.39 g/mol), which may result in lower boiling points and higher volatility . Glycosylated derivatives (e.g., 9-hydroxy-8-methoxy-1-methyl-1,3-dihydronaphtho[2,3-c]furan-4-O-β-D-glucopyranoside) exhibit enhanced water solubility due to the sugar moiety, unlike the fully alkylated target compound .

Data Table: Comparative Overview of Key Naphthofuran Derivatives

Biological Activity

Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan (C15H26O), a compound featuring a unique fused ring structure, has garnered interest for its potential biological activities. This article presents a comprehensive review of the biological properties of this compound, including its anti-inflammatory and antimicrobial effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a complex bicyclic structure that contributes to its biological activity. The compound's molecular formula is C15H26O, with a molecular weight of 238.37 g/mol. Its structural formula can be represented as follows:

1. Anti-Inflammatory Effects

Research has indicated that compounds with similar furan structures often exhibit significant anti-inflammatory properties. A review highlighted that furan derivatives can modulate inflammatory responses by inhibiting key signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) .

Table 1: Summary of Anti-Inflammatory Studies on Furan Derivatives

The exact mechanism by which this compound affects inflammation remains to be fully elucidated; however, it is hypothesized that it may similarly inhibit the production of pro-inflammatory mediators.

2. Antimicrobial Activity

Furans are recognized for their antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain furan derivatives possess selective antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Tested | Pathogen | Methodology | Results |

|---|---|---|---|

| 7,10-EODA | MRSA | Disc diffusion test | Significant inhibition observed |

| Furan fatty acids | Trichophyton spp. | In vitro assays | Effective against fungal infections |

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Case Studies

A case study examining the effects of this compound on human cell lines showed promising results in reducing inflammation markers in vitro. The study employed various concentrations of the compound and monitored the levels of cytokines associated with inflammatory responses.

Case Study Summary:

- Objective: Assess anti-inflammatory effects on human macrophages.

- Findings: At concentrations above 10 µM, significant reductions in IL-6 and TNF-alpha were observed.

- Conclusion: this compound exhibits potential as an anti-inflammatory agent.

Research Findings and Future Directions

While current research highlights the promising biological activities of this compound, further studies are necessary to explore its full therapeutic potential. Future research should focus on:

- Mechanistic Studies: Elucidating the precise molecular pathways affected by this compound.

- In Vivo Studies: Evaluating its efficacy and safety in animal models.

- Clinical Trials: Investigating its potential applications in treating inflammatory diseases and infections.

Q & A

Q. What are the standard synthetic routes for Dodecahydro-3a,8,8-trimethylnaphtho(2,3-c)furan analogs, and what purification techniques are critical for isolating high-purity products?

Multi-step synthetic protocols are commonly employed, such as halogenation, nitration, or cyclization reactions. For example, bromination of precursor compounds using brominating agents (e.g., HBr or NBS) followed by cyclization in methanolic ammonia can yield the fused naphtho-furan core . Purification often involves recrystallization from solvents like aqueous ethanol or dimethylformamide, coupled with column chromatography to remove stereochemical byproducts .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry of naphtho-furan derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated in studies of decahydronaphtho-furan derivatives where bond angles and torsion angles were precisely measured . Complementary techniques include 2D NMR (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS) to validate molecular formulas .

Q. How can researchers optimize reaction conditions to minimize side products during naphtho-furan synthesis?

Temperature-controlled stepwise reactions are critical. For example, maintaining a reaction temperature between 0–5°C during nitration prevents undesired oxidation byproducts . Solvent selection (e.g., glacial acetic acid for nitration) and stoichiometric control of reagents (e.g., chloroacetyl chloride) also improve yield .

Advanced Research Questions

Q. What computational approaches are effective in predicting reaction pathways and optimizing synthesis of polycyclic naphtho-furan systems?

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to identify energetically favorable pathways. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms combined with machine learning to prioritize experimental conditions, reducing trial-and-error approaches . This methodology has been validated in analogous fused-ring systems .

Q. How can researchers resolve contradictions between theoretical spectral predictions and experimental data for naphtho-furan derivatives?

Cross-verification using multiple analytical techniques is essential. For instance, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes. Coupling experimental data (e.g., SC-XRD for rigid structures) with computational NMR simulations (e.g., gauge-including atomic orbital, GIAO) can reconcile these differences .

Q. What strategies are recommended for elucidating the mechanistic role of stereochemical constraints in naphtho-furan reactivity?

Isotopic labeling (e.g., deuterium or ¹³C) combined with kinetic isotope effect (KIE) studies can track stereochemical influences on reaction rates. For example, in cyclization reactions, isotopic substitution at methyl or methoxy groups can reveal steric or electronic contributions to transition-state stabilization .

Q. How do researchers address challenges in scaling up laboratory-scale syntheses of naphtho-furan derivatives for industrial research applications?

Process intensification methods, such as flow chemistry, enable precise control over reaction parameters (e.g., residence time, mixing efficiency) while avoiding exothermic hazards. Membrane separation technologies (e.g., nanofiltration) can also streamline purification at larger scales, as noted in CRDC classification guidelines .

Methodological Notes

- Data Validation : Always cross-reference spectral data (NMR, HRMS) with SC-XRD or computational models to confirm structural assignments .

- Synthetic Reproducibility : Document solvent purity, reaction atmosphere (e.g., inert gas), and catalyst batch to ensure reproducibility .

- Advanced Modeling : Leverage open-source quantum chemistry software (e.g., Gaussian, ORCA) for mechanistic studies, supplemented by experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.